molecular formula C10H11BrN2O2 B1401973 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene CAS No. 1774896-60-4

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene

Cat. No.: B1401973
CAS No.: 1774896-60-4
M. Wt: 271.11 g/mol
InChI Key: NIFMWVGJHDVKAL-UHFFFAOYSA-N
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Description

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene is a substituted nitrobenzene derivative featuring a bromine atom at the ortho position (C2) and a pyrrolidin-1-yl group at the para position (C4) relative to the nitro group (C1). This structural arrangement confers unique electronic and steric properties. Its applications may span pharmaceutical intermediates or materials science, but further research is needed to confirm these uses .

Properties

IUPAC Name

1-(3-bromo-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFMWVGJHDVKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279766
Record name Pyrrolidine, 1-(3-bromo-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774896-60-4
Record name Pyrrolidine, 1-(3-bromo-4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(3-bromo-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene typically involves the nitration of 2-bromoaniline followed by the introduction of the pyrrolidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-bromo-4-nitroaniline is then reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-amino-4-(pyrrolidin-1-yl)nitrobenzene.

    Oxidation: Formation of N-oxides of the pyrrolidine ring.

Scientific Research Applications

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, while the pyrrolidine ring can enhance binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene, identified through similarity metrics (0.85–0.87) in chemical databases :

Compound Name CAS Number Substituents Key Structural Differences Inferred Properties/Reactivity
4-Bromo-2-methyl-1-nitrobenzene 102153-48-0 -Br (C4), -NO₂ (C1), -CH₃ (C2) Methyl group at C2 instead of pyrrolidine Increased steric hindrance; reduced basicity
3-Bromo-2-methyl-5-nitroaniline 6242-98-4 -Br (C3), -NO₂ (C5), -NH₂ (C2), -CH₃ Aniline group introduces -NH₂; methyl at C2 Enhanced solubility in polar solvents; potential toxicity
4-Bromo-4'-nitro-1,1'-biphenyl 60956-26-5 -Br (C4), -NO₂ (C4') on biphenyl Biphenyl backbone; nitro at C4' Extended conjugation; higher molecular weight

Key Comparative Analysis:

In contrast, 4-Bromo-2-methyl-1-nitrobenzene lacks such modulation, leading to stronger deactivation of the aromatic ring . The aniline group in 3-Bromo-2-methyl-5-nitroaniline introduces an electron-donating -NH₂ group, which may compete with the nitro group’s electronic effects, altering reactivity in electrophilic substitutions .

Solubility and Stability :

  • The pyrrolidine moiety likely improves solubility in organic solvents compared to methyl or biphenyl analogs. However, nitrobenzene derivatives generally exhibit low water solubility (<10 ppb in environmental samples) .
  • Biphenyl derivatives (e.g., 4-Bromo-4'-nitro-1,1'-biphenyl) may display increased hydrophobicity and environmental persistence due to extended aromatic systems .

In 4-Bromo-2-methyl-1-nitrobenzene, bromine at C4 (para to nitro) may exhibit slower substitution due to steric shielding by the methyl group . The absence of a pyrrolidine ring in analogs like 3-Bromo-2-methyl-5-nitroaniline limits their utility in reactions requiring secondary amine participation (e.g., coordination or catalysis).

Toxicity and Environmental Impact :

  • Nitrobenzene itself is classified as toxic, with detected concentrations in wastewater up to 200 ppb historically . Substituted derivatives may exhibit varied toxicity profiles; for example, aniline-containing compounds (e.g., 3-Bromo-2-methyl-5-nitroaniline) are associated with methemoglobinemia risks, whereas pyrrolidine derivatives might present different metabolic pathways .

Biological Activity

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and case studies.

  • Molecular Formula : C10H11BrN2O2
  • Molecular Weight : 273.11 g/mol
  • CAS Number : 1774896-60-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating significant antimicrobial and anticancer activities. The presence of the nitro group is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.

The antimicrobial mechanism is believed to involve:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic processes, possibly through the reduction of the nitro group to form reactive intermediates that damage cellular components.

Efficacy Data

A study evaluating the compound's efficacy against common pathogens yielded the following Minimum Inhibitory Concentrations (MICs):

Pathogen MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The results showed that the compound inhibited cell proliferation with IC50 values as follows:

Cell Line IC50 (µM)
HeLa15
MCF720

This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as:

  • Induction of oxidative stress.
  • Activation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets. The bromine and nitro groups enhance its reactivity and binding affinity to enzymes involved in bacterial metabolism and cancer cell proliferation.

Comparison with Similar Compounds

Comparative studies with similar nitro-substituted compounds reveal that modifications to the pyrrolidine ring can significantly alter biological activity:

Compound Activity Profile
This compoundAntimicrobial, Anticancer
2-Chloro-4-(pyrrolidin-1-yl)nitrobenzeneLower antimicrobial activity
2-Bromo-3-(pyrrolidin-1-yl)nitrobenzeneEnhanced anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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